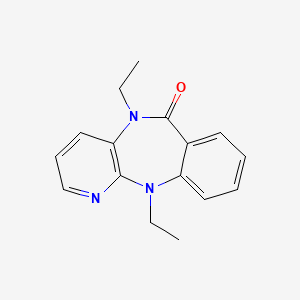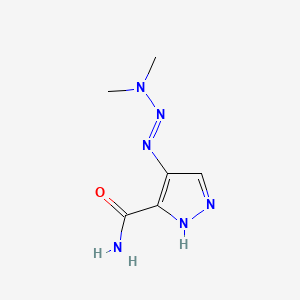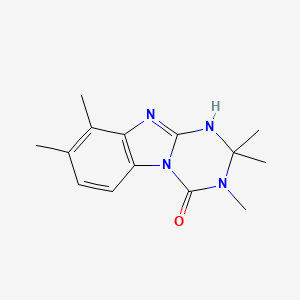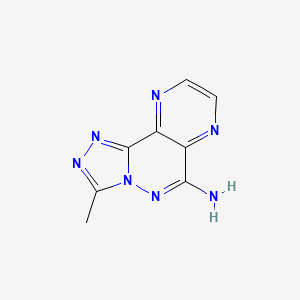
2,3-Dihydroimidazo(1,2-f)phenanthridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroimidazo(1,2-f)phenanthridine is a heterocyclic compound that belongs to the class of imidazo-phenanthridine derivatives. These compounds are known for their unique structural features and significant biological activities. The imidazo-phenanthridine scaffold is a fused ring system that combines the properties of both imidazole and phenanthridine, making it a valuable target in medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroimidazo(1,2-f)phenanthridine can be achieved through various synthetic routes. One common method involves the coupling and cyclization of 2-(2-bromoaryl)imidazoles with cyclohexane-1,3-diones in the presence of a catalytic amount of recyclable Fe3O4@SiO2@MOF-199 and a base. This reaction proceeds through a C−C coupling and cyclization process, followed by aromatization to yield the desired product .
Another method involves the reaction of 2-phenyl-1H-imidazoles with 1,2-dihalobenzenes via a tandem palladium-catalyzed N−H/C−H arylation . Additionally, copper-catalyzed tandem C−N and C−C coupling between 2,2′-diiodo-1,1′-biphenyl and imidazole has also been reported .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable versions of the aforementioned synthetic routes. The use of recyclable catalysts and efficient reaction conditions is crucial for large-scale production to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydroimidazo(1,2-f)phenanthridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazo-phenanthridine derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for arylation reactions, copper catalysts for C−N and C−C coupling, and bases such as sodium hydroxide or potassium carbonate . Reaction conditions typically involve moderate to high temperatures and the use of organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions include various imidazo-phenanthridine derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Applications De Recherche Scientifique
2,3-Dihydroimidazo(1,2-f)phenanthridine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 2,3-Dihydroimidazo(1,2-f)phenanthridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission . Additionally, its anti-tumor activity is attributed to its ability to interfere with cellular signaling pathways that regulate cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
2,3-Dihydroimidazo(1,2-f)phenanthridine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar imidazo-fused ring system but differ in their biological activities and applications.
Phenanthridine derivatives: While these compounds also contain the phenanthridine scaffold, the presence of the imidazole ring in this compound imparts unique properties.
Propriétés
Numéro CAS |
36811-70-8 |
|---|---|
Formule moléculaire |
C15H12N2 |
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
2,3-dihydroimidazo[1,2-f]phenanthridine |
InChI |
InChI=1S/C15H12N2/c1-2-7-13-11(5-1)12-6-3-4-8-14(12)17-10-9-16-15(13)17/h1-8H,9-10H2 |
Clé InChI |
BOXYVDQJGZULRA-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C3=CC=CC=C3C4=CC=CC=C4C2=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


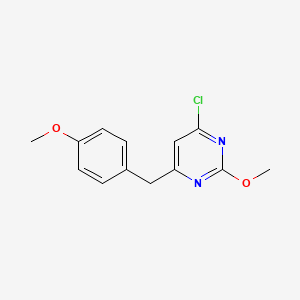

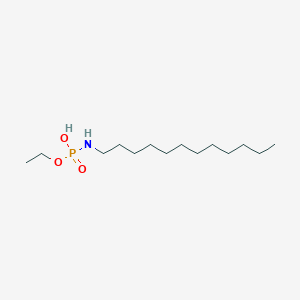
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B12803855.png)
![D-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-D-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4S)-](/img/structure/B12803870.png)
